3-(cyclohexanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
Description
3-(cyclohexanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative characterized by a cyclohexanecarboxamido substituent at the 3-position of the benzofuran core and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group attached via the carboxamide nitrogen. This compound belongs to a class of molecules designed to modulate biological targets through structural mimicry of endogenous ligands or inhibitors.
Properties
IUPAC Name |
3-(cyclohexanecarbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c27-23(15-6-2-1-3-7-15)26-21-17-8-4-5-9-18(17)31-22(21)24(28)25-16-10-11-19-20(14-16)30-13-12-29-19/h4-5,8-11,14-15H,1-3,6-7,12-13H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWZEJDSXPEJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(cyclohexanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound involves several key steps, often starting from simpler benzofuran derivatives. The process typically includes:
- Formation of the Benzofuran Core : Utilizing known synthetic pathways to construct the benzofuran structure.
- Introduction of the Dioxin Moiety : This step often involves cyclization reactions that introduce the dioxin ring.
- Amidation : The final step involves the introduction of the cyclohexanecarboxamide group through amidation reactions.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives containing the benzofuran and dioxin moieties have shown promising results against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds with structural similarities demonstrated over 70% inhibition of cell growth at certain concentrations.
- A549 (Lung Cancer) : Similar compounds also showed significant cytotoxic effects, with IC50 values indicating potent activity against these cells .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis .
- Receptor Binding : Compounds with similar structures have been shown to bind to serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant properties alongside their anticancer effects .
- Inhibition of Key Enzymes : There is evidence that these compounds can inhibit enzymes involved in cancer progression, such as PARP1, which is crucial for DNA repair .
Study 1: Anticancer Activity
A study evaluated a series of benzofuran derivatives, including those structurally related to our compound of interest. The results indicated a strong correlation between structural features and cytotoxicity against MCF-7 and A549 cell lines. Notably, one derivative exhibited an IC50 value of 0.88 μM against PARP1, highlighting its potential as an anticancer agent .
Study 2: Antidepressant Potential
Another investigation focused on the antidepressant-like effects in animal models using compounds with similar dioxin structures. The forced swimming test (FST) and tail suspension test (TST) revealed significant reductions in immobility time, suggesting that these compounds may have therapeutic applications beyond oncology .
Data Table
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.88 | PARP1 Inhibition |
| Compound B | A549 | 5.8 | ROS Induction |
| Compound C | N/A | 17 | Serotonin Receptor Binding |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(cyclohexanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of benzofuran can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's structure allows it to interact with proteins that regulate cell cycle progression and apoptosis.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Compounds containing the benzofuran moiety have been documented to reduce inflammatory responses in various models. This suggests that this compound could be explored as a therapeutic agent for inflammatory diseases.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Initial studies suggest that it may help in reducing oxidative stress and improving neuronal survival.
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound was tested in vitro and showed IC50 values comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, a derivative of the compound was shown to significantly reduce joint swelling and pain markers compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells.
Case Study 3: Neuroprotection
Research involving neuronal cultures exposed to oxidative stress indicated that treatment with the compound resulted in a significant reduction in cell death and improved mitochondrial function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs documented in the evidence. Below is a detailed comparison:
Substituent Variations at the 3-Position
- Target Compound : Features a cyclohexanecarboxamido group. This bulky, lipophilic substituent may enhance membrane permeability compared to smaller moieties.
- 3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide (): The 3-position is substituted with a biphenylcarbonylamino group. However, this may reduce solubility compared to the cyclohexane derivative .
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide (): The 3-position contains a naphthalen-2-yloxyacetamido group. However, steric hindrance may limit accessibility to certain binding sites .
Core Scaffold and Pharmacophore Similarities
All compounds share a benzofuran-2-carboxamide core, which is critical for maintaining structural rigidity and hydrogen-bonding capacity. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group at the carboxamide nitrogen is conserved across analogs, suggesting its role as a key pharmacophore for target engagement.
Data Table: Structural and Hypothetical Property Comparison
Note: Molecular weights and LogP values are estimates based on structural analogs.
Research Findings and Mechanistic Hypotheses
- Lipophilicity vs. Solubility : The cyclohexane derivative’s lower predicted LogP (~3.2) compared to biphenyl (~4.8) and naphthalene (~5.1) analogs suggests better aqueous solubility, which could translate to improved pharmacokinetics .
- Target Selectivity : The biphenyl and naphthalene analogs may favor targets with hydrophobic binding pockets (e.g., kinases), while the cyclohexane derivative might be better suited for membrane-associated receptors requiring moderate lipophilicity.
Q & A
Basic: What are the optimal synthetic pathways and reaction conditions for this compound?
The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with a cyclohexanecarboxamide group and a 2,3-dihydrobenzo[b][1,4]dioxin-6-amine moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF/DCM under nitrogen .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while LiH or Na₂CO₃ can act as bases to control pH .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures improves purity .
Basic: How is structural characterization performed for this compound?
- Spectroscopic methods :
- Elemental analysis : Validate purity (>95%) and stoichiometry .
Basic: What in vitro assays are recommended to evaluate its biological activity?
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorometric/colorimetric substrates (e.g., IC50 determination via kinetic assays) .
- Cell-based assays : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) in macrophage models .
Advanced: How can structural modifications enhance target selectivity (e.g., COX-2 vs. COX-1)?
- Rational design : Introduce substituents to the benzofuran or dihydrodioxin rings to exploit hydrophobic pockets in COX-2 (e.g., sulfonamide groups for selective binding) .
- Computational docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID 5IKT) and prioritize derivatives with higher Glide scores .
- SAR studies : Compare IC50 values of analogs with varying substituents (e.g., electron-withdrawing groups on the benzofuran ring improve potency) .
Advanced: How to resolve contradictions in bioactivity data across studies?
- Methodological standardization : Ensure consistent assay conditions (e.g., enzyme concentration, incubation time) to minimize variability .
- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers .
- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity if enzyme assays conflict) .
Advanced: What strategies optimize pharmacokinetic properties (e.g., bioavailability)?
- Prodrug design : Mask polar groups (e.g., amide) with ester linkages to enhance membrane permeability .
- LogP optimization : Introduce alkyl chains on the cyclohexane moiety to balance hydrophobicity (target LogP ~3.5) .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., CYP3A4-mediated oxidation) and block them with fluorine substituents .
Advanced: How to evaluate environmental impact and biodegradation pathways?
- OECD 301F test : Measure aerobic biodegradation in activated sludge over 28 days .
- LC-MS/MS analysis : Quantify compound persistence in water/soil samples and identify metabolites (e.g., hydroxylated derivatives) .
- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) using EPI Suite .
Advanced: What crystallographic techniques elucidate its 3D conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
